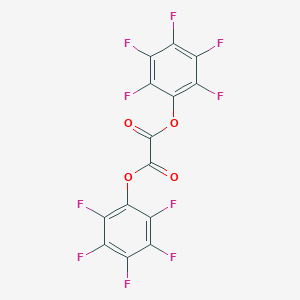

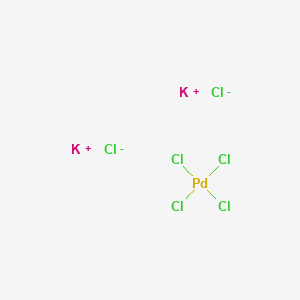

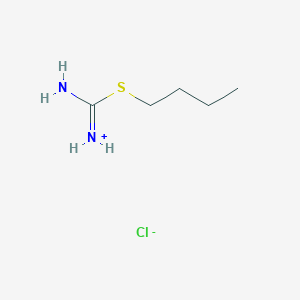

![molecular formula C9H10N2O B099427 1-(1H-benzo[d]imidazol-2-yl)éthanol CAS No. 19018-24-7](/img/structure/B99427.png)

1-(1H-benzo[d]imidazol-2-yl)éthanol

Vue d'ensemble

Description

1-(1H-Benzimidazol-2-yl)ethanol, also known as 1-benzimidazol-2-yl ethanol, is a compound belonging to the benzimidazole family of heterocyclic compounds. It is a colorless, water-soluble solid with a melting point of 70°C and a boiling point of 230°C. 1-(1H-Benzimidazol-2-yl)ethanol has a wide range of applications in chemical synthesis, pharmaceuticals, and other industries. It is a versatile building block for the synthesis of various organic compounds and is used in the manufacture of various drugs and other chemical products.

Applications De Recherche Scientifique

Synthèse de réseaux métallo-organiques (MOFs)

Ce composé a été utilisé dans la synthèse de réseaux métallo-organiques (MOFs) . Les MOFs sont des matériaux cristallins à la polyvalence structurale et à la porosité contrôlée, qui ont suscité l'intérêt des milieux industriels et scientifiques . Le composé a été utilisé comme un lieur organique pour obtenir trois nouveaux MOFs .

Captage du dioxyde de carbone (CO2)

Les MOFs synthétisés ont montré une excellente capacité d'adsorption du CO2 . Ceci est particulièrement important dans le contexte du changement climatique, car les techniques efficaces pour minimiser les émissions de CO2 sont un domaine de recherche en pleine expansion .

Synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone

Le composé a été utilisé dans la synthèse de (1H-benzo[d]imidazol-2-yl)(phényl)méthanone . Cette synthèse implique la formation de liaisons C–N via un aldéhyde aromatique et de l'o-phénylène diamine .

Synthèse de dérivés de pyrazole, de thiophène, de pyridine et de coumarine

L'éthyl 2-(1H-benzo[d]imidazol-2-yl)acétate, un dérivé du composé, a été utilisé dans la synthèse de dérivés de pyrazole, de thiophène, de pyridine et de coumarine . Ces dérivés ont montré des activités antitumorales .

Conception de nouveaux agents pharmacologiques

Le composé a été utilisé dans la conception de nouveaux agents pharmacologiques

Safety and Hazards

Orientations Futures

While specific future directions for “1-(1H-Benzimidazol-2-yl)ethanol” are not mentioned in the literature, benzimidazole derivatives have been used in combination with other compounds for the preparation of complexes . This suggests potential future directions in the development of new compounds and materials.

Mécanisme D'action

Target of Action

1-(1H-Benzo[d]imidazol-2-yl)ethanol, also known as 2-(1-Hydroxyethyl)benzimidazole, is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives can block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .

Action Environment

It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including the presence or absence of certain reagents .

Analyse Biochimique

Biochemical Properties

It is known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound may have significant effects on various types of cells and cellular processes .

Temporal Effects in Laboratory Settings

Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940562 | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19018-24-7 | |

| Record name | α-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19018-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 1-(2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?

A1: 1-(1H-Benzo[d]imidazol-2-yl)ethanol is an organic compound with the molecular formula C9H10N2O. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 162.19 g/mol. Structural studies using X-ray crystallography reveal that the molecule exists in two crystallographically independent forms within its asymmetric unit . These forms exhibit a nearly coplanar arrangement between the fused benzene and imidazole rings .

Q2: How is 1-(1H-Benzo[d]imidazol-2-yl)ethanol synthesized?

A2: The compound can be synthesized by reacting (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene . Further research might explore alternative synthesis routes and their efficiency.

Q3: What are the potential applications of 1-(1H-Benzo[d]imidazol-2-yl)ethanol in catalysis?

A3: While 1-(1H-Benzo[d]imidazol-2-yl)ethanol itself is not reported as a catalyst in the provided research, it serves as a substrate in an oxidation reaction. Specifically, a ruthenium complex, Ru(bpbp)(pbb)Cl, effectively catalyzes the oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide (H2O2) as the oxidant . This finding suggests potential applications in organic synthesis, where selective oxidation reactions are crucial.

Q4: What factors influence the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone?

A4: Research indicates that the efficiency of this catalytic oxidation is influenced by temperature and catalyst concentration . Optimal conditions involve a 1:1000:3000 molar ratio of catalyst to substrate to H2O2 at a temperature of 50°C for 5 hours, yielding 57% of 1-(1H-Benzo[d]imidazol-2-yl)ethanone . Further studies could explore the impact of solvent, reaction time, and other parameters on yield and selectivity.

Q5: What are the intermolecular interactions observed in the crystal structure of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?

A5: Crystallographic analysis reveals that 1-(1H-Benzo[d]imidazol-2-yl)ethanol molecules engage in intermolecular hydrogen bonding . Specifically, O—H⋯N and N—H⋯O hydrogen bonds form a sheet-like structure parallel to the (010) plane within the crystal lattice . These interactions likely contribute to the compound's solid-state packing and physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

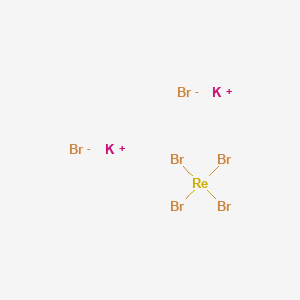

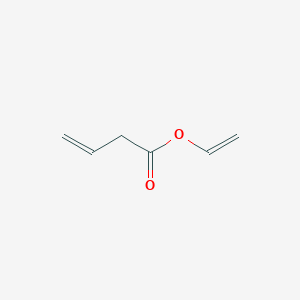

![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)